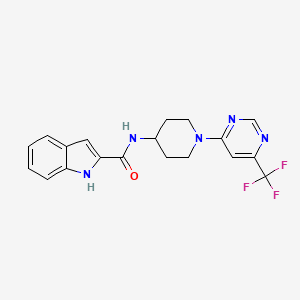

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide

Description

N-(1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a trifluoromethyl group at the 6-position. This pyrimidine ring is linked to a piperidin-4-yl moiety, which is further connected to an indole-2-carboxamide group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indole scaffold may contribute to interactions with biological targets such as G protein-coupled receptors (GPCRs) or kinases .

Properties

IUPAC Name |

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O/c20-19(21,22)16-10-17(24-11-23-16)27-7-5-13(6-8-27)25-18(28)15-9-12-3-1-2-4-14(12)26-15/h1-4,9-11,13,26H,5-8H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWRAHOGERELNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3N2)C4=NC=NC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide involves multiple steps, including the formation of the trifluoromethylpyrimidine, piperidine, and indole carboxamide intermediates. One common method for synthesizing trifluoromethylpyrimidines involves the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions . Piperidine derivatives can be synthesized through various methods, including reductive amination of amines with aldehydes or ketones . The final coupling of these intermediates can be achieved using condensing agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups onto the pyrimidine ring.

Scientific Research Applications

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.

Mechanism of Action

The mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group and other functional groups on the compound contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Core Scaffold Variations

- Pyrimidine vs. Indoline/Indole: The target compound’s pyrimidine-indole scaffold differs from the pyrimidine-indoline in ’s GPR52 agonists (e.g., 25l, 30a).

- Piperidine Substitution : The piperidin-4-yl group in the target compound is unmodified, whereas analogs like Compound 3 () feature a methylated piperidine, which could enhance blood-brain barrier penetration .

Substituent Effects

- Trifluoromethyl Positioning : The 6-trifluoromethyl pyrimidine in the target compound contrasts with 3-fluoro-5-(trifluoromethyl)benzyl groups in ’s 30a–30c. The latter may enhance hydrophobic binding to GPR52, while the former’s pyrimidine positioning could favor kinase interactions .

- Carboxamide Linkers : The indole-2-carboxamide in the target compound differs from the indoline-4-carboxamide in . Positional isomerism (2- vs. 4-carboxamide) may alter hydrogen-bonding patterns with target proteins .

Therapeutic Target Divergence

- GPR52 Agonists (): These analogs prioritize brain penetration and solubility (e.g., hydroxyl or methoxy groups in 30a–30c) for neurological applications.

- JAK Inhibitors (–6) : Compounds like Formula I incorporate pyrrolo[2,3-d]pyrimidin-4-yl and azetidine moieties, which are absent in the target compound. These features are critical for JAK isoform selectivity .

- Atherosclerosis Agent () : Goxalapladib’s naphthyridine core and trifluoromethyl biphenyl group highlight how scaffold divergence (vs. pyrimidine-indole) redirects activity to phospholipase inhibition .

Biological Activity

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H17F3N4O

- Molecular Weight : 364.33 g/mol

The biological activity of this compound is primarily associated with its role as an inhibitor of various protein kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). This inhibition is crucial for regulating multiple cellular processes, including cell proliferation and apoptosis.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the piperidine and pyrimidine moieties can significantly affect the compound's potency and selectivity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances the inhibitory activity against GSK-3β, demonstrating a clear SAR pattern.

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increased potency against GSK-3β |

| Amide bond | Improved metabolic stability |

In Vitro Studies

A study published in Medicinal Chemistry evaluated a series of indole-based compounds, including derivatives of this compound). The most promising derivatives exhibited IC50 values in the nanomolar range against GSK-3β, highlighting their potential as therapeutic agents for diseases like Alzheimer's and diabetes .

Cytotoxicity and Selectivity

In another investigation, the compound was assessed for cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives had minimal cytotoxicity while exhibiting significant anti-proliferative effects on cancer cells, suggesting a favorable therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.